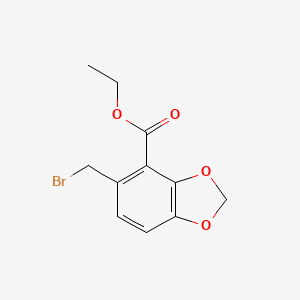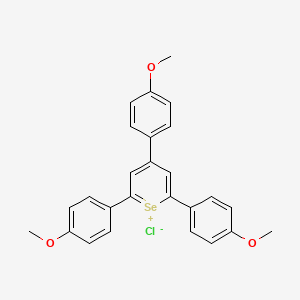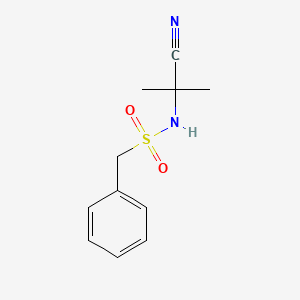
N-(2-cyanopropan-2-yl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cianopropan-2-il)-1-fenilmetanosulfonamida es un compuesto químico que ha despertado interés debido a su estructura única y sus posibles aplicaciones en diversos campos. Este compuesto presenta un grupo sulfonamida unido a un anillo fenilo, con un grupo cianopropilo que proporciona reactividad adicional.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-cianopropan-2-il)-1-fenilmetanosulfonamida generalmente implica la reacción de una amina adecuada con un derivado de cloruro de sulfonilo. Un método común es la reacción de 1-fenilmetanosulfonil cloruro con 2-cianopropan-2-amina en condiciones básicas. La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano o tetrahidrofurano, con una base como trietilamina para neutralizar el subproducto de ácido clorhídrico.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener la pureza deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-cianopropan-2-il)-1-fenilmetanosulfonamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfonamida se puede oxidar para formar derivados de sulfona.
Reducción: El grupo nitrilo se puede reducir a una amina usando agentes reductores como hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo sulfonamida puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: El hidruro de litio y aluminio o la hidrogenación catalítica son métodos comunes.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Oxidación: Derivados de sulfona.
Reducción: Derivados de amina.
Sustitución: Varias sulfonamidas sustituidas.
Aplicaciones Científicas De Investigación
N-(2-cianopropan-2-il)-1-fenilmetanosulfonamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como inhibidor de enzimas o como ligando en ensayos bioquímicos.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de N-(2-cianopropan-2-il)-1-fenilmetanosulfonamida involucra su interacción con objetivos moleculares específicos. El grupo sulfonamida puede formar enlaces de hidrógeno con los sitios activos de las enzimas, potencialmente inhibiendo su actividad. El grupo nitrilo también puede participar en interacciones con proteínas, afectando su función. Estas interacciones pueden modular diversas vías bioquímicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
N-(2-cianopropan-2-il)-1-fenilmetanosulfonamida: se puede comparar con otros derivados de sulfonamida como:
Singularidad
La combinación única de los grupos cianopropilo y sulfonamida en N-(2-cianopropan-2-il)-1-fenilmetanosulfonamida proporciona una reactividad distinta y posibles aplicaciones que pueden no observarse en otros compuestos similares. Su capacidad para sufrir varias reacciones químicas y sus potenciales actividades biológicas lo convierten en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Número CAS |
193481-99-1 |
|---|---|
Fórmula molecular |
C11H14N2O2S |
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
N-(2-cyanopropan-2-yl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C11H14N2O2S/c1-11(2,9-12)13-16(14,15)8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |
Clave InChI |
BVHGEJQKFCETCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)NS(=O)(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


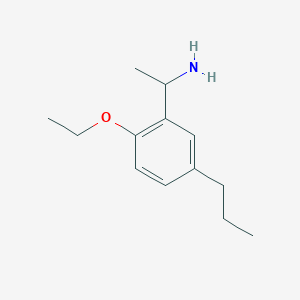
![Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride](/img/structure/B12572406.png)
![2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12572418.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)
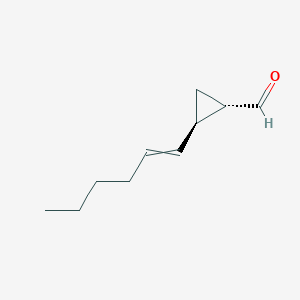
![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)
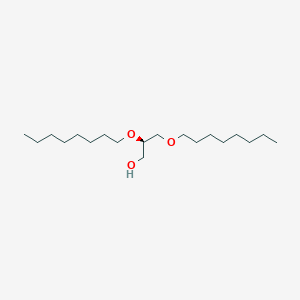
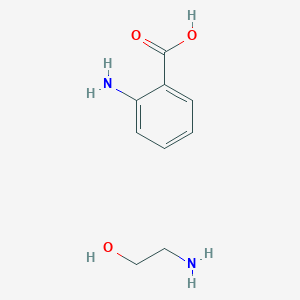
![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)

